molecular formula C11H11NO3 B186798 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one CAS No. 103989-12-4

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

Cat. No. B186798
M. Wt: 205.21 g/mol
InChI Key: NKYZULHJSPVQDR-UHFFFAOYSA-N
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Description

The compound “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds are often synthesized through various organic reactions . For instance, 4-Acetylphenyl isocyanate, a related compound, can be synthesized by refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Oxazolidinones, including derivatives like 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, are extensively used as chiral auxiliaries and synthons in asymmetric synthesis. Gaul and Seebach (2000) demonstrated the utility of valine-derived lithiated oxazolidin-2-ones for enantioselective nucleophilic hydroxymethylation of aldehydes, leading to high yields of enantiopure 1,2-diols Gaul & Seebach, 2000. This highlights the compound's role in producing stereochemically complex molecules.

Synthetic Organic Chemistry Framework

The oxazolidin-2-one ring is a popular heterocycle in synthetic organic chemistry, serving as a scaffold for constructing diverse molecular architectures. Zappia et al. (2007) discussed synthetic approaches for constructing the oxazolidin-2-one ring, underscoring its importance in medicinal chemistry and as a protective group for aminoalcohols Zappia et al., 2007.

Novel Synthesis Methods

Efficient methods for synthesizing oxazolidin-2-ones have been explored, such as the catalytic synthesis of 4-arylidene-1,3-oxazolidin-2-ones, which are crucial in medicinal chemistry for their bioactive properties. Kim et al. (2011) developed a concise one-step synthesis method, demonstrating the versatility and utility of oxazolidinones in drug development Kim et al., 2011.

Biological Activities and Applications

Oxazolidinone derivatives exhibit a range of biological activities, including antibacterial properties. Novel oxazolidin-2-one analogues, such as those investigated by Córdova-Guerrero et al. (2014), show promise in combating methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic resistance Córdova-Guerrero et al., 2014.

Chemical Fixation of Carbon Dioxide

The fixation of carbon dioxide into valuable products is a crucial area of research. Xu et al. (2011) reported the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and CO2 under supercritical conditions, showcasing the environmental and synthetic utility of oxazolidin-2-ones Xu et al., 2011.

Future Directions

While specific future directions for “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, research in the field of organic chemistry continues to explore new synthetic methods and applications for complex organic molecules .

properties

IUPAC Name

3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZULHJSPVQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365270
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

CAS RN

103989-12-4
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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